Perfluoropropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoropropanamine is a perfluorinated compound, meaning it contains carbon-fluorine bonds and lacks carbon-hydrogen bonds. This compound is part of a larger group of per- and polyfluoroalkyl substances (PFAS), which are known for their chemical stability and resistance to degradation . This compound is characterized by its unique properties, including high thermal stability, hydrophobicity, and lipophobicity, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of perfluoropropanamine typically involves the electrofluorination of organic precursors. This process replaces hydrogen atoms with fluorine atoms, resulting in a fully fluorinated compound . The reaction conditions often require the use of anhydrous hydrogen fluoride and a nickel anode, with the process being carried out at low temperatures to ensure the stability of the fluorinated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The electrofluorination process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Perfluoropropanamine undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of fluorine atoms with other functional groups.
Oxidation and Reduction Reactions: Although less common due to the stability of the carbon-fluorine bond, certain conditions can lead to oxidation or reduction of the compound.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions to replace fluorine atoms.
Oxidizing Agents: Such as potassium permanganate, used under controlled conditions to oxidize the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce fluorinated amines, while oxidation reactions can yield perfluorinated carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Perfluoropropanamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of perfluoropropanamine involves its interaction with molecular targets and pathways. Due to its high electronegativity and stability, it can interact with various biological molecules, potentially affecting their function . The exact pathways and targets are still under investigation, but its unique properties make it a compound of interest in various fields .
Vergleich Mit ähnlichen Verbindungen
Perfluorooctanoic Acid (PFOA): Another perfluorinated compound used in the production of fluoropolymers.
Perfluorooctane Sulfonate (PFOS): Known for its use in firefighting foams and stain-resistant fabrics.
Uniqueness: Perfluoropropanamine stands out due to its specific structure and properties, which make it particularly useful in applications requiring high thermal stability and resistance to chemical degradation . Its unique combination of hydrophobicity and lipophobicity also differentiates it from other perfluorinated compounds .
Eigenschaften
CAS-Nummer |
105579-92-8 |
---|---|
Molekularformel |
C3H2F7N |
Molekulargewicht |
185.04 g/mol |
IUPAC-Name |
1,1,2,2,3,3,3-heptafluoropropan-1-amine |
InChI |
InChI=1S/C3H2F7N/c4-1(5,2(6,7)8)3(9,10)11/h11H2 |
InChI-Schlüssel |
JWHXMVCSSSOAHL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(N)(F)F)(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.